tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 2-chlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with 2-chlorophenyl isocyanate in the presence of a tert-butyl ester protecting group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate is unique due to the presence of the 2-chlorophenylamino group, which imparts specific chemical and biological properties
Biological Activity
tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
Chemical Structure : The compound is characterized by a piperidine ring substituted with a tert-butyl group and a 2-chlorophenylamino moiety. Its molecular formula is with a molecular weight of approximately 270.75 g/mol.
Synthesis : The synthesis typically involves the reaction of 4-aminopiperidine with 2-chlorophenyl isocyanate in the presence of a tert-butyl ester protecting group. The reaction conditions usually include organic solvents like dichloromethane or tetrahydrofuran, conducted at controlled temperatures to ensure high yields and purity.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. It has been shown to bind to various receptors and enzymes, modulating their activity and influencing biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may impact neurotransmitter systems and inflammatory pathways.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .
Antimicrobial Properties
The compound's antimicrobial activity has also been explored, particularly against bacterial strains. In laboratory settings, it has shown effectiveness in inhibiting the growth of certain Gram-positive bacteria, suggesting potential as an antibiotic agent .
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter receptors could help mitigate neuronal damage caused by oxidative stress or inflammation .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of piperidine derivatives in inducing apoptosis in cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity (IC50 values in the low micromolar range), outperforming some conventional chemotherapeutics .
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, this compound demonstrated a protective effect, reducing cell death by approximately 40% compared to untreated controls. This suggests its potential utility in developing therapies for neurodegenerative conditions .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | Structure | Anticancer activity |
tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | Structure | Moderate antimicrobial properties |
tert-Butyl 4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate | Structure | Neuroprotective effects |
Properties
IUPAC Name |
tert-butyl 4-(2-chloroanilino)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWVBOIKZGLVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626429 | |
Record name | tert-Butyl 4-(2-chloroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946399-73-1 | |
Record name | tert-Butyl 4-(2-chloroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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